molecular formula C6H4ClF2N B1591006 4-Chloro-2,5-difluoroaniline CAS No. 2613-30-1

4-Chloro-2,5-difluoroaniline

Cat. No. B1591006
CAS RN: 2613-30-1
M. Wt: 163.55 g/mol
InChI Key: PYRVOUSDQGBZRG-UHFFFAOYSA-N
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Description

4-Chloro-2,5-difluoroaniline is a chemical compound with the molecular formula C6H4ClF2N . It has a molecular weight of 163.55 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-2,5-difluoroaniline is 1S/C6H4ClF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Chloro-2,5-difluoroaniline is a solid substance . It has a molecular weight of 163.55 .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : 4-Chloro-2,5-difluoroaniline is used as a raw material and intermediate in chemical synthesis . It’s used in the production of various chemicals, contributing to the structure and properties of the end products .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis process. Typically, it would be used in a reaction with other chemicals under controlled conditions (temperature, pressure, etc.) .
    • Results or Outcomes : The outcomes also depend on the specific synthesis process. In general, the use of 4-Chloro-2,5-difluoroaniline can help to produce chemicals with desired properties .
  • Pharmaceuticals

    • Summary of Application : 4-Chloro-2,5-difluoroaniline can be used in the synthesis of pharmaceuticals . It can contribute to the medicinal properties of the drugs .
    • Methods of Application : In pharmaceutical synthesis, it would be used in a reaction with other chemicals to produce a drug compound. The specific procedures would depend on the drug being synthesized .
    • Results or Outcomes : The use of 4-Chloro-2,5-difluoroaniline in pharmaceutical synthesis can result in drugs with specific therapeutic effects .
  • Agrochemicals

    • Summary of Application : 4-Chloro-2,5-difluoroaniline is used in the synthesis of agrochemicals . It can contribute to the effectiveness of these chemicals in protecting crops .
    • Methods of Application : In agrochemical synthesis, it would be used in a reaction with other chemicals to produce a specific agrochemical product. The specific procedures would depend on the product being synthesized .
    • Results or Outcomes : The use of 4-Chloro-2,5-difluoroaniline in agrochemical synthesis can result in products that effectively protect crops from pests or diseases .

Safety And Hazards

4-Chloro-2,5-difluoroaniline is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, to wear protective clothing, and to use only in a well-ventilated area .

properties

IUPAC Name

4-chloro-2,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRVOUSDQGBZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562336
Record name 4-Chloro-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-difluoroaniline

CAS RN

2613-30-1
Record name 4-Chloro-2,5-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2613-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tin (II) chloride dihydrate (15.5 g, 68.7 mmol) was dissolved in ethyl acetate (50 mL) and 1-chloro-2,5-difluoro-4-nitrobenzene (2.65 g, 13.7 mmol) was added dropwise. The reaction mixture was then stirred at 70° C. for 1 h. The reaction mixture was then carefully added to saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic phase was washed several more times with water, dried, filtered, concentrated and purified by flash chromatography on silica gel (hexane/diethyl ether) to give the title compound as a white solid (1.65 g, 73.9% yield): 1H NMR (CDCl3) δ 7.02 (dd, 1H), 6.57 (dd, 1H), 3.81 (br s, 2H).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.9%

Synthesis routes and methods II

Procedure details

1-Chloro-2,5-difluoro-4-nitrobenzene (XXXVIII) (17.5 g) was dissolved in acetic acid (150 ml) in a 1L 3-neck round bottom flask equipped with cooling condenser. To it iron powder (35.0 g) was added slowly while the solution was stirred by an overhead stirrer. The reaction was exothermic which occurred in less than 30 min and generated much heat that was absorbed by a cooling bath. After that, ethyl acetate (300 ml) was added and the mixture filtered. The solution was washed with water and dried over sodium sulfate. The product was purified by column chromatography (silica gel, hexane:ethyl acetate, 4:1) (14.3 g). 1H NMR (CDCl3, 300 MHz) 3.89 (2H, br), 6.56 (1H, m), 7.02 (1H, m) ppm.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
35 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-Chloro-2,5-difluoro-4-nitrobenzene (XXXVIII) (17.5 g) was dissolved in acetic acid (150 ml) in a 1 L 3-neck round bottom flask equipped with cooling condenser. To it iron powder (35.0 g) was added slowly while the solution was stirred by an overhead stirrer. The reaction was exothermic which occurred in less than 30 min and generated much heat that was absorbed by a cooling bath. After that, ethyl acetate (300 ml) was added and the mixture filtered. The solution was washed with water and dried over sodium sulfate. The product was purified by column chromatography (silica gel, hexane:ethyl acetate, 4:1) (14.3 g). 1H NMR (CDCl3, 300 MHz) 3.89 (2H, br), 6.56 (1H, m), 7.02 (1H, m) ppm.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
35 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,5-difluoroaniline
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4-Chloro-2,5-difluoroaniline
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Reactant of Route 5
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Reactant of Route 6
4-Chloro-2,5-difluoroaniline

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